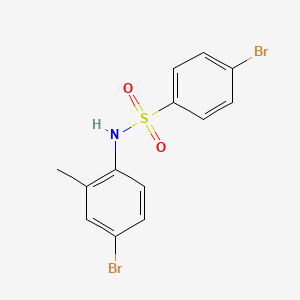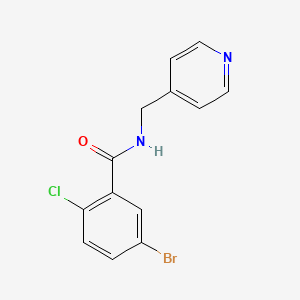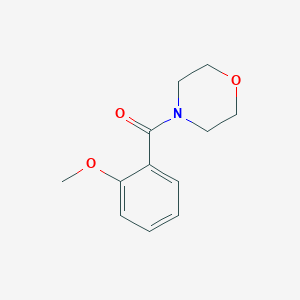![molecular formula C21H29N3O3S B10968281 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide](/img/structure/B10968281.png)
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a cyclopropylcarbamoyl group, and a benzothiophene ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide involves several steps, each requiring specific reaction conditions and reagents
Benzothiophene Core Synthesis: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiophene core.
Functional Group Addition: The acetyl and cyclopropylcarbamoyl groups are introduced through acylation and carbamoylation reactions, respectively. These reactions typically require the use of reagents such as acetic anhydride for acylation and cyclopropyl isocyanate for carbamoylation.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzothiophene core.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as tuberculosis and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, including polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-phenylpyrazine-2-carboxamides: These compounds have similar structural features and are used in similar applications, particularly in the development of anti-tubercular agents.
Benzothiophene derivatives: Other benzothiophene derivatives share the core structure and exhibit similar chemical reactivity, making them useful for comparison in terms of reactivity and biological activity.
Piperidine derivatives:
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H29N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H29N3O3S/c1-12-3-6-16-17(11-12)28-21(18(16)20(27)22-15-4-5-15)23-19(26)14-7-9-24(10-8-14)13(2)25/h12,14-15H,3-11H2,1-2H3,(H,22,27)(H,23,26) |
InChI Key |
OAIQWJVXBJTNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10968199.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968213.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide](/img/structure/B10968221.png)



![N-(3-cyanothiophen-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968236.png)
![2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)

acetate](/img/structure/B10968268.png)
![2,4,6-trimethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B10968285.png)
![N-[(5-methylfuran-2-yl)methyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10968290.png)
![3-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10968297.png)

